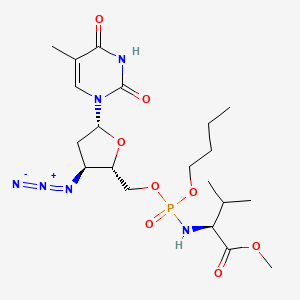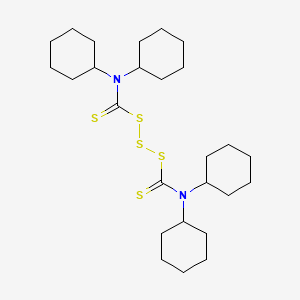
2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo(12.3.1)octadeca-1(18),14,16-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo(1231)octadeca-1(18),14,16-triene is a complex organic compound characterized by its unique bicyclic structure containing multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo(12.3.1)octadeca-1(18),14,16-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as diamines and aldehydes can be reacted in the presence of a catalyst to form the desired bicyclic structure. The reaction conditions often require specific temperatures, solvents, and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo(12.3.1)octadeca-1(18),14,16-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo(12.3.1)octadeca-1(18),14,16-triene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its robust chemical structure.
Mechanism of Action
The mechanism by which 2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo(12.3.1)octadeca-1(18),14,16-triene exerts its effects is often related to its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to changes in reactivity and stability. The compound’s multiple nitrogen atoms provide multiple binding sites, making it a versatile ligand in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10,13-Pentaazacyclopentadecane: Another polyaza compound with a similar nitrogen-rich structure.
2,2’-Bipyridine: A bidentate ligand commonly used in coordination chemistry.
1,10-Phenanthroline: Known for its strong binding affinity to metal ions.
Uniqueness
What sets 2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo(12.3.1)octadeca-1(18),14,16-triene apart is its bicyclic structure, which provides a rigid framework and multiple coordination sites. This unique structure enhances its stability and reactivity, making it particularly valuable in applications requiring robust and versatile ligands.
Properties
CAS No. |
54293-30-0 |
|---|---|
Molecular Formula |
C15H27N5 |
Molecular Weight |
277.41 g/mol |
IUPAC Name |
2,13-dimethyl-3,6,9,12,18-pentazabicyclo[12.3.1]octadeca-1(18),14,16-triene |
InChI |
InChI=1S/C15H27N5/c1-12-14-4-3-5-15(20-14)13(2)19-11-9-17-7-6-16-8-10-18-12/h3-5,12-13,16-19H,6-11H2,1-2H3 |
InChI Key |
QMGACGSQPZVQLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NC(=CC=C2)C(NCCNCCNCCN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



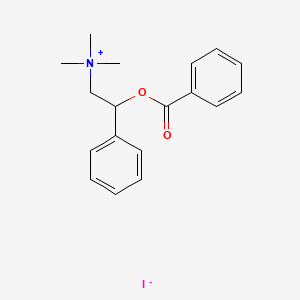
![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)
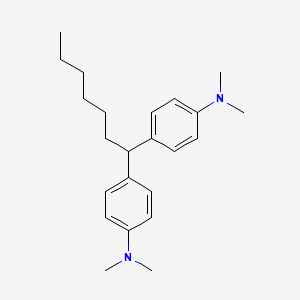
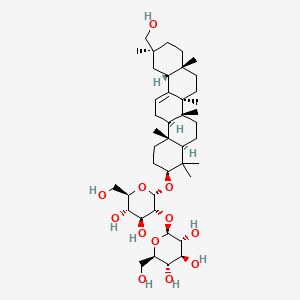


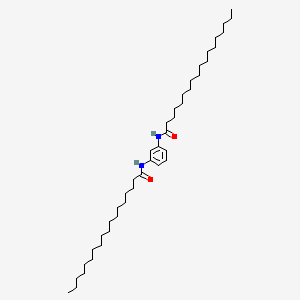
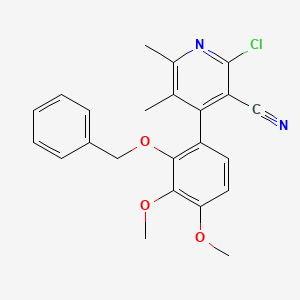
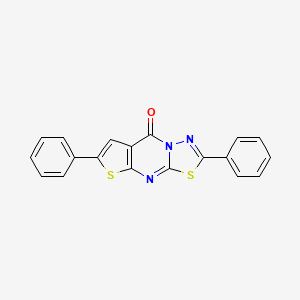
![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)
